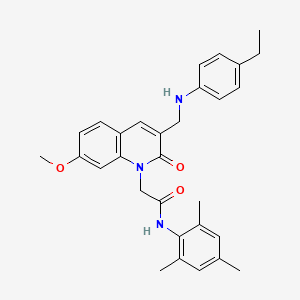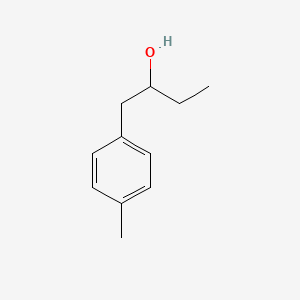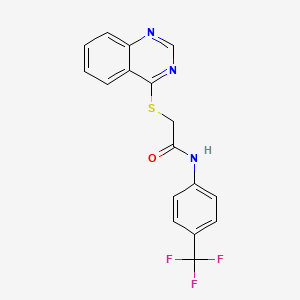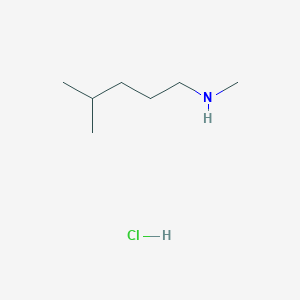
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the types and numbers of bonds, the arrangement of atoms, and any functional groups present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, redox reactions, etc .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
Synthesis and Characterization : The compound is typically synthesized through multi-step chemical processes that involve the condensation of specific intermediates, showcasing the versatility of quinoline derivatives in medicinal chemistry. For instance, compounds with a 2-oxoquinoline structure have been synthesized using a one-pot three-component method, demonstrating moderate to high levels of antitumor activities against several cancer cell lines, indicative of their potential as anticancer agents (Fang et al., 2016). Similarly, the synthesis and pharmacological evaluation of new quinazolinone-based derivatives have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their effectiveness as anti-cancer agents (Riadi et al., 2021).
Chemical Modifications and Biological Activities : Modifications in the chemical structure, such as substituent changes on the quinoline ring, significantly affect the biological activity and specificity of the compound. This is evident in the development of novel melanin-concentrating hormone receptor 1 antagonists, where structural modifications were employed to reduce liabilities associated with the human ether-a-go-go-related gene (hERG) (Kasai et al., 2012).
Pharmacological and Biological Research
Antitumor and Antimicrobial Activities : The compound's derivatives have been evaluated for their antitumor and antimicrobial activities, showcasing the importance of quinoline derivatives in the development of new therapeutic agents. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure exhibited moderate to high antitumor activities against various cancer cell lines, highlighting their potential as new anticancer agents (Fang et al., 2016).
Molecular Docking and Toxicity Studies : Molecular docking studies have been conducted to understand the interaction of quinoline derivatives with different biological targets, providing insights into their mode of action at the molecular level. Toxicity studies of tetrahydroquinolines against microbial, cancer, and parasitic protein receptors have shed light on their safety profile and efficacy, indicating their potential for further development as therapeutic agents (Nair et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-6-22-7-10-25(11-8-22)31-17-24-15-23-9-12-26(36-5)16-27(23)33(30(24)35)18-28(34)32-29-20(3)13-19(2)14-21(29)4/h7-16,31H,6,17-18H2,1-5H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHTYGMCKKQADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2953063.png)
![Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B2953064.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2953065.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2953068.png)


![1-butyl-5-(2,5-dimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2953073.png)

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2953079.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)
![3-[(4-Phenylbenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2953081.png)

